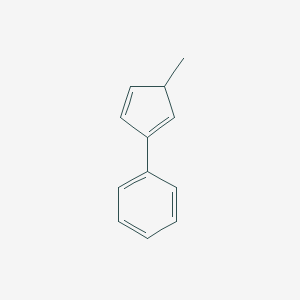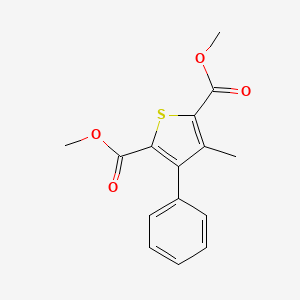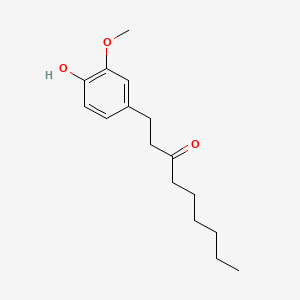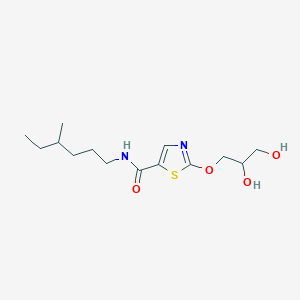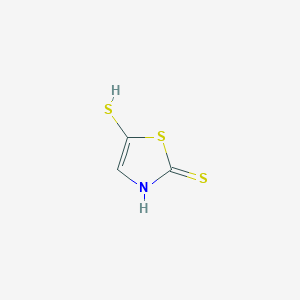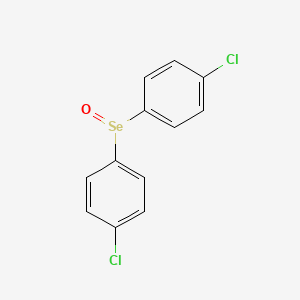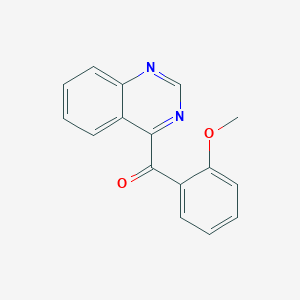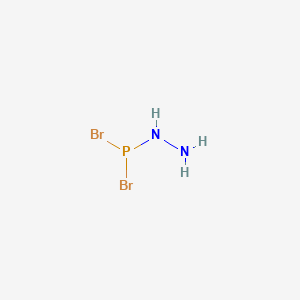methanone CAS No. 54252-38-9](/img/structure/B14646668.png)
[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone is a complex organic compound with a unique structure that includes an aniline group, a methylamino group, a nitro group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the nitration of a thiophene derivative, followed by the introduction of the aniline and methylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aniline and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing the mechanisms of enzyme catalysis and other biochemical processes.
Medicine
In medicinal chemistry, 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique structure allows for the design of materials with tailored characteristics for various applications.
Wirkmechanismus
The mechanism of action of 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Anilino-1,2,3-thiadiazol-4-ylmethanone: This compound shares a similar core structure but differs in the presence of a thiadiazole ring instead of a thiophene ring.
5-Anilino-3-methoxy-1,2,4-thiadiazole: Another similar compound with a methoxy group and a thiadiazole ring.
Uniqueness
The uniqueness of 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone lies in its combination of functional groups and the thiophene ring. This structure provides distinct chemical and physical properties that can be exploited in various applications, making it a valuable compound in scientific research and industrial development.
Eigenschaften
CAS-Nummer |
54252-38-9 |
|---|---|
Molekularformel |
C18H15N3O3S |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
[5-anilino-3-(methylamino)-4-nitrothiophen-2-yl]-phenylmethanone |
InChI |
InChI=1S/C18H15N3O3S/c1-19-14-15(21(23)24)18(20-13-10-6-3-7-11-13)25-17(14)16(22)12-8-4-2-5-9-12/h2-11,19-20H,1H3 |
InChI-Schlüssel |
MFKWKOAKNRQJNB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(SC(=C1[N+](=O)[O-])NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



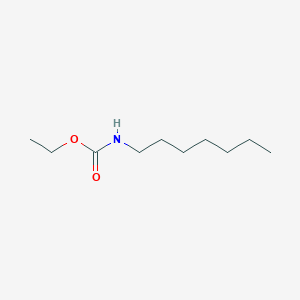

![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14646622.png)
